2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium
Description
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium is a bicyclic cationic heterocycle characterized by a fused pyrazole-pyrazolium ring system. Its synthesis is typically achieved via ceric ammonium nitrate (CAN)-mediated one-pot reactions involving bicyclic diaziridines and nitrovinylarenes, enabling regioselective access to the cationic core . The compound’s structure has been confirmed through elemental analysis, spectral data (e.g., IR, NMR), and X-ray crystallography in derivative forms .
A notable derivative, 5,7-dimethyl-3-ferrocenyl-2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium tetrafluoroborate (compound 25), has demonstrated bio-organometallic relevance, particularly in DNA interaction studies.
Properties
Molecular Formula |
C6H9N2+ |
|---|---|
Molecular Weight |
109.15 g/mol |
IUPAC Name |
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium |
InChI |
InChI=1S/C6H9N2/c1-3-7-5-2-6-8(7)4-1/h1,3-4H,2,5-6H2/q+1 |
InChI Key |
VELLXGRFCNDSDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=[N+]2C1 |
Origin of Product |
United States |
Preparation Methods
[3 + 2] Cycloaddition of Azomethine Imines
A prominent method for synthesizing pyrazolo-fused bicyclic compounds involves the [3 + 2] cycloaddition of azomethine imines with alkynes or α,β-unsaturated carbonyl compounds. Azomethine imines, such as 3-oxopyrazolidin-1-ium-2-ides, are prepared by condensation of pyrazolidin-3-ones with aldehydes or ketones.
- Catalysts: Copper(II) acetate complexes immobilized on silica gel-bound enaminones have been shown to catalyze the cycloaddition effectively at room temperature, avoiding the need for reducing agents typically required for Cu(I) catalysts.
- Reaction Conditions: Reactions are typically performed in dichloromethane at ambient temperature with catalyst loadings around 20 mol%.
- Yields and Selectivity: Quantitative conversions are achievable, particularly with catalysts derived from 2-indanone enaminones. The reaction proceeds regio- and stereoselectively, yielding 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles, which are structurally related to 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium derivatives.
Table 1: Catalytic Activity of Various Cu(II)-Enaminone Complexes in [3 + 2] Cycloaddition
| Catalyst | Derived From | Conversion (%) | Notes |
|---|---|---|---|
| 5f | 2-Indanone Enaminone | 100 | Highest activity |
| 5d, 5e | Related Enamino Ketones | >50 | Moderate activity |
| 5a–c, 5g | Other Enaminones | 33–47 | Lower activity |
Table 2: Effect of Catalyst Loading and Time on Conversion with Catalyst 5f
| Catalyst Loading (mg) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 30 | 1 | ~50 |
| 30 | 2 | ~90 |
| 30 | 3 | 100 |
| 20–25 | 3 | 100 |
| 10–15 | 3 | 61–89 |
This method is advantageous due to mild reaction conditions, high regioselectivity, and the ability to use heterogeneous catalysts that simplify purification.
Hydrazine Condensation with α,β-Unsaturated Carbonyl Compounds
Another common synthetic approach involves the condensation of 1,2-substituted hydrazines with α,β-unsaturated ketones or aldehydes under acidic catalysis to form 3-pyrazolines, which are closely related to the pyrazolium salts.
- Mechanism: The reaction proceeds via 1,4-addition of the hydrazine to the unsaturated carbonyl, followed by cyclization to form the pyrazolinium intermediate, which can be isolated or converted to the dihydropyrazole.
- Reaction Conditions: Typically performed in the presence of a protic acid or acid catalyst at moderate temperatures.
- Scope: This method allows for the introduction of various substituents on the pyrazoline ring by varying the hydrazine and α,β-unsaturated carbonyl components.
This method has been widely used historically and remains relevant for preparing 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazolium salts and related compounds.
Catalytic Cyclization Using Copper Complexes
Copper-catalyzed azomethine imine-alkyne cycloaddition (CuAIAC) is a specialized catalytic method that facilitates the formation of pyrazolo-fused rings.
- Catalysts: Silica gel-bound Cu(II) complexes formed by reacting immobilized enaminones with copper acetate.
- Advantages: Cu(II) catalysts avoid the need for reducing agents (e.g., sodium ascorbate), simplifying the reaction setup and workup.
- Applications: Effective for the regio- and stereoselective synthesis of bicyclic pyrazoles, including this compound derivatives.
This catalytic system has been optimized for catalyst loading and reaction time to achieve quantitative yields under mild conditions.
Intramolecular Cyclization of Substituted Hydrazines
Intramolecular cyclization of 1,2-Boc-substituted hydrazines bearing alkyne substituents can furnish 3-pyrazolines and related bicyclic pyrazolium salts.
- Method: The hydrazine derivative undergoes cyclization promoted by acid catalysis or under thermal conditions.
- Enantioselective Variants: Chiral phosphoric acid catalysts have been employed to induce enantioselectivity in these cyclizations.
- Scope: This method allows the synthesis of complex bicyclic pyrazolium salts with diverse substitution patterns.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
The compound 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium is a heterocyclic compound featuring a fused pyrazole ring system, which is of interest in scientific research for its potential biological activities and applications in synthetic chemistry.
Synthesis and Chemical Reactions
This compound bromide is synthesized through the cyclization of precursors under specific conditions, commonly involving the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and bromination. For larger-scale production, scalable reactions, potentially enhanced by microwave-assisted or ultrasonic-assisted synthesis, may be employed.
This compound undergoes several types of chemical reactions:
- Oxidation: Can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide and potassium permanganate.
- Reduction: Reduction reactions can yield hydrogenated derivatives using reducing agents such as sodium borohydride and lithium aluminum hydride.
- Substitution: The bromide ion can be substituted with nucleophiles like amines, thiols, and alkoxides, leading to a variety of derivatives.
The products of these reactions depend on the specific reagents and conditions used.
Pyrazole derivatives, including this compound bromide, have been studied for a range of pharmacological effects:
- Antimicrobial Activity: Effective against various bacterial and fungal strains.
- Anti-inflammatory Effects: Some compounds in this class have demonstrated anti-inflammatory properties.
- Antitumor Properties: Certain pyrazole derivatives act as inhibitors of tumor growth through various mechanisms.
Antioxidant and Antimicrobial Evaluation of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives
2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives were synthesized using K2CO3/glycerol as a deep eutectic solvent and have demonstrated significant antioxidant and antibacterial activity .
Antioxidant Activity: The antioxidant activity of the 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives was evaluated using the DPPH method. The percentage inhibition of DPPH by 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives was measured using a specific formula . The synthesized 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives showed high antioxidant activity, with IC50 values between 12.21 and 12.88 μg/mL .
Antimicrobial Activity: The synthesized derivatives were tested for their inhibitory effects on a range of Gram-positive bacteria, Gram-negative bacteria, and fungal species. The results showed that the 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have high antifungal and antimicrobial activity, with MIC values between 4 μg/mL and 2048 μg/mL . The biological activity results indicate that 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives are more effective than some common drugs .
6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles as Antibiotics
Antibiotics based on the 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole scaffold are accessible through [3 + 2] cycloaddition of 3-oxopyrazolidin-1-ium-2-ides to acetylenes . These bicyclic pyrazolidinones exhibit antibiotic and anti-Alzheimer activity, as well as inhibition of lymphocyte-specific protein tyrosine kinase and Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Eli Lilly’s γ-lactam antibiotics, which exhibit antibiotic activity similar to that of penicillins and cephalosporins, are prominent examples of bioactive bicyclic pyrazolidinones . Copper-catalyzed azomethine imine-alkyne cycloadditions (CuAIAC) provide easy access to 6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles in a regio- and stereoselective manner under mild conditions .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Functionalization
- 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium : Reacts with nitrovinylarenes to form stable cationic structures. CAN acts as both catalyst and oxidizing agent, enabling aromatization . Ferrocenyl derivatives exhibit unique redox activity and DNA-binding properties .
- Pyrazolo[1,5-a]pyrimidines : Functionalized via condensation with amines or heterocycles (e.g., benzimidazoles, triazoles), yielding diverse heteroaromatic systems .
- Chloride Derivatives (e.g., compound 6) : Susceptible to base-mediated oxidation, forming dehydrogenated products. This contrasts with the stability of CAN-synthesized cations under similar conditions .
Research Findings and Data
Table 2: Key Research Findings
Biological Activity
2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium is a heterocyclic compound characterized by its unique fused pyrazole ring system. Its molecular formula is with a molecular weight of approximately 109.15 g/mol. This compound has garnered significant interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C6H9N2+ |
| Molecular Weight | 109.15 g/mol |
| IUPAC Name | This compound |
| InChI Key | VELLXGRFCNDSDB-UHFFFAOYSA-N |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In various studies, it was found to inhibit the growth of several bacterial strains and fungi. For instance, its efficacy against Candida species was highlighted in a study that demonstrated a significant reduction in fungal growth compared to standard antifungal treatments like fluconazole .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as DLD-1 and HT-29. Flow cytometry analyses revealed that treatment with this compound significantly increased the number of apoptotic cells, suggesting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways involved are still under investigation but are crucial for understanding how this compound can be utilized in medicinal chemistry .
Case Studies and Experimental Findings
Several case studies have explored the biological effects of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida. The results showed a potency up to 400 times higher than fluconazole against azole-resistant strains .
- Cancer Cell Apoptosis : In experiments with colorectal cancer cell lines (DLD-1 and HT-29), treatment with the compound led to a statistically significant increase in early apoptosis markers (p < 0.0001), indicating its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
